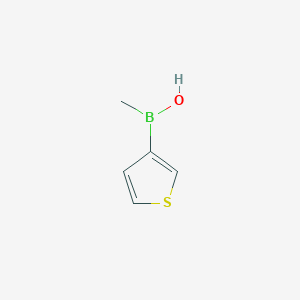![molecular formula C15H22O3 B15160560 Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate CAS No. 835597-74-5](/img/structure/B15160560.png)
Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate is a complex organic compound belonging to the spiro[5.5]undecane derivatives family. This compound features a spirocyclic structure, which is characterized by a bicyclic system where two rings are joined at a single atom. The presence of the oxo group and carboxylate ester functionality makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors followed by esterification. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure and formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism by which Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate is unique due to its spirocyclic structure and functional groups. Similar compounds include:
Ethyl 3,4-benzo-2-oxo-1,5,9-triazaspiro(5.5)undec-3-ene-9-carboxylate: This compound features a triazole ring in its structure.
Ethyl 2-oxindoline-5-carboxylate: Another spirocyclic compound used in organic synthesis.
These compounds share the spirocyclic framework but differ in their substituents and functional groups, leading to different chemical properties and applications.
Propiedades
Número CAS |
835597-74-5 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
ethyl 3-methyl-5-oxospiro[5.5]undec-3-ene-4-carboxylate |
InChI |
InChI=1S/C15H22O3/c1-3-18-14(17)12-11(2)7-10-15(13(12)16)8-5-4-6-9-15/h3-10H2,1-2H3 |
Clave InChI |
XUHRJZLFKKEFIR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CCC2(C1=O)CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


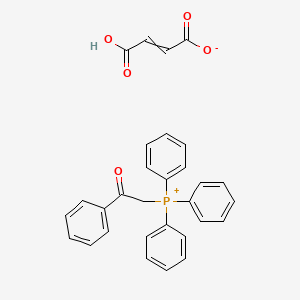
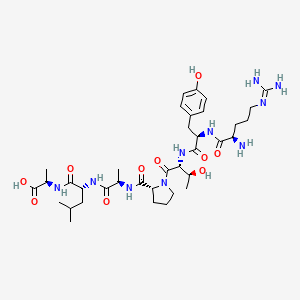
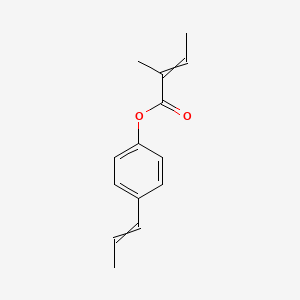
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)
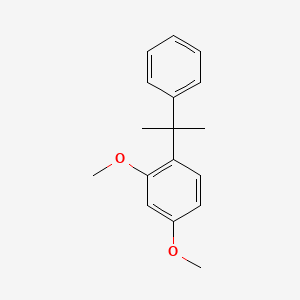
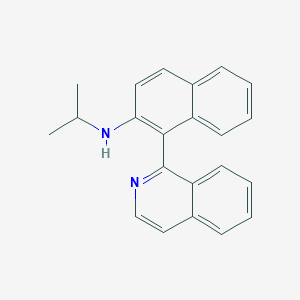
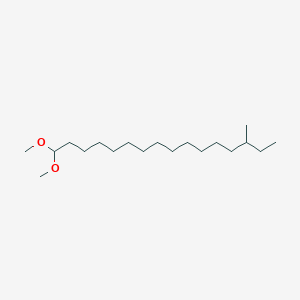

boranyl](/img/structure/B15160523.png)

![4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15160534.png)
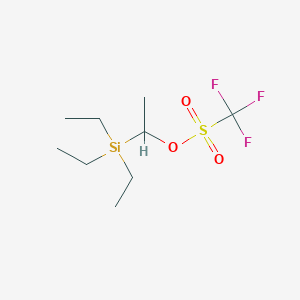
![N-[6-Amino-3-ethyl-1-(1-naphthyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy)acetamide](/img/structure/B15160552.png)
